![molecular formula C12H10ClNO2 B2968838 [2-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 338413-59-5](/img/structure/B2968838.png)
[2-(4-Chlorophenoxy)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Chlorophenoxy)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C12H10ClNO2 . It has a molecular weight of 235.67 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 235.67 .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
One significant application of this compound involves its synthesis through biocatalytic processes. A study demonstrated the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This approach offered a green, economical, and efficient synthesis method, achieving high yields and enantiomeric excess in a significantly reduced reaction time compared to traditional methods (Chen et al., 2021).
Chiral Intermediate Production
Another research highlighted the production of a chiral intermediate of Betahistine, where carbonyl reductase-producing microorganisms were isolated for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to S-(4-Chlorophenyl)-(pyridin-2-yl)methanol. The study presented a novel microbial catalyzed process in an aqueous two-phase system, improving substrate tolerance and biocompatibility, which is crucial for pharmaceutical applications (Ni et al., 2012).
Catalytic Oligomerization and Molecular Structures
Research on nickel complexes with pyridine-based ligands, including those similar in structure to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, explored their synthesis, structures, and application in catalytic oligomerization of ethylene. These studies provide insights into the versatile roles of pyridine derivatives in catalysis and molecular architecture (Kermagoret & Braunstein, 2008).
Enantioselective Synthesis and Molecular Docking
Further investigations have delved into the enantioselective synthesis of malonate esters to nitroolefins organocatalyzed by diaryl-2-pyrrolidinemethanols, demonstrating the synthetic versatility of pyridine derivatives in producing enantiopure compounds with potential applications in medicinal chemistry. Moreover, molecular docking and antimicrobial activity studies on similar compounds elucidate their potential in drug discovery and development (Lattanzi, 2006).
Propiedades
IUPAC Name |
[2-(4-chlorophenoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHSTJZNSSFBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2968755.png)
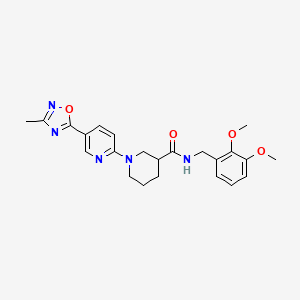
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)
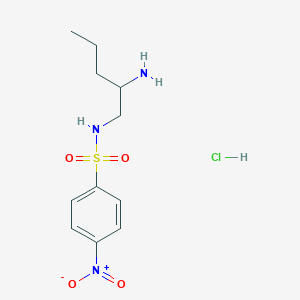
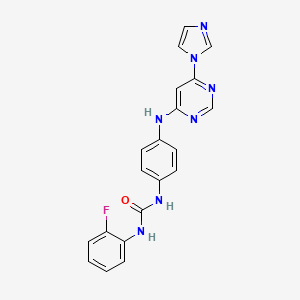
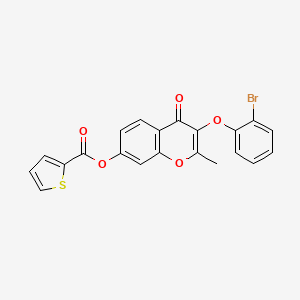
![2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2968764.png)
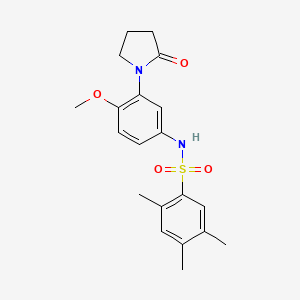
![4-Benzhydrylsulfanyl-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)
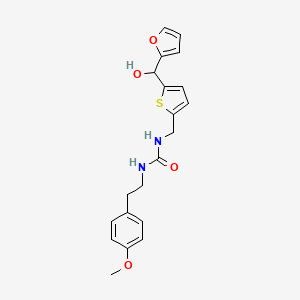
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
![2-[3-(Phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2968774.png)
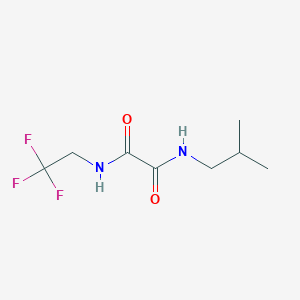
![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)
